Methyl purple

説明

特性

IUPAC Name |

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJVTYXLOYTWPD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H62N8Na4O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as aqueous indicator solution; [MSDSonline] | |

| Record name | Methyl purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1340-02-9 | |

| Record name | Methyl purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Methyl Purple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Methyl Purple, a widely used pH indicator. It addresses the ambiguity surrounding its precise chemical identity, details its physical and chemical properties, outlines relevant experimental protocols, and illustrates key concepts through diagrams.

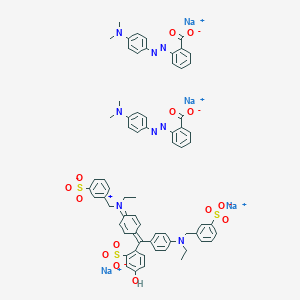

Chemical Identity and Composition

The term "Methyl Purple" is frequently applied to a pH indicator solution rather than a single, discrete chemical compound. This leads to ambiguity in its chemical description across various suppliers and safety data sheets (SDS). The composition can be described in two ways: as a complex, single molecule registered under a specific CAS number, and as a formulated mixture of different dyes.

Single Molecular Entity

Several chemical databases and suppliers identify Methyl Purple by a single CAS number and a complex molecular formula.[1][2][3] This entity is described as a tetrasodium salt.

Formulated Indicator Solution

In practice, many commercially available "Methyl Purple" indicator solutions are mixtures of other dyes, typically Methyl Red and a screening dye, dissolved in a solvent. The screening dye is added to create a sharper, more distinct color change. For example, some formulations are an aqueous solution of methyl red and methylene blue, or methyl red and alphazurine A in an isopropanol-water solution.[4][5] The purpose of the mixture is to achieve a specific pH transition range that is sharp and easily visible, changing from purple in acidic conditions to green in alkaline conditions.[6]

The diagram below illustrates the composition of a common Methyl Purple indicator solution.

References

Methyl Purple Indicator: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methyl purple pH indicator, including its chemical composition, pH range, color change mechanism, and applications in acid-base titrations. Detailed experimental protocols for its preparation and use are also presented.

Core Properties and Data Summary

Methyl purple is a mixed indicator, not a single chemical compound. It is typically a solution of methyl red and a blue dye, often methylene blue, in a suitable solvent. This combination results in a sharper and more easily discernible color change compared to methyl red alone. The quantitative data for methyl purple indicator is summarized in the table below.

| Property | Value | Reference(s) |

| pH Transition Range | 4.8 - 5.4 | [1][2][3] |

| Color in Acidic Solution (pH < 4.8) | Purple | [1] |

| Color in Basic Solution (pH > 5.4) | Green | [1] |

| Typical Composition | 0.07% Methyl Red (sodium salt), 0.03% Methylene Blue in water | [4][5] |

Mechanism of Color Change

The color change of methyl purple is primarily governed by the acid-base equilibrium of its methyl red component. Methyl red is an azo dye that exists in two tautomeric forms: a red quinonoid form in acidic solutions and a yellow benzenoid form in basic solutions. The addition of an inert blue dye, such as methylene blue, modifies the perceived color. In acidic conditions, the red of the methyl red combines with the blue dye to appear purple. As the pH increases, the methyl red transitions to its yellow form, which then combines with the blue dye to produce a green color.

The chemical equilibrium responsible for the color change of the methyl red component can be visualized as a shift between its acidic and basic forms.

Caption: Equilibrium of Methyl Red, the primary component of Methyl Purple indicator.

Experimental Protocols

Preparation of Methyl Purple Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a typical methyl purple indicator solution.

Materials:

-

Methyl Red (sodium salt)

-

Methylene Blue

-

Ethanol (95%)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh out 0.1 g of methyl red and 0.05 g of methylene blue using an analytical balance.[6]

-

Transfer the weighed solids to a clean 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the volumetric flask.[6]

-

Swirl the flask gently or use a magnetic stirrer to dissolve the solids completely.

-

Once the solids are dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a labeled, airtight container, protected from light.

Acid-Base Titration of Sodium Carbonate with Hydrochloric Acid

This protocol details the use of methyl purple indicator for the determination of sodium carbonate concentration.

Materials:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium carbonate (Na₂CO₃) sample of unknown concentration

-

Methyl purple indicator solution

-

Burette (50 mL)

-

Pipette (e.g., 25 mL)

-

Erlenmeyer flasks (250 mL)

-

Beakers

-

Distilled or deionized water

-

Heating plate or Bunsen burner

Procedure:

-

Sample Preparation: Accurately weigh a known mass of the sodium carbonate sample and dissolve it in a known volume of distilled water in a volumetric flask.

-

Titration Setup:

-

Rinse a clean 50 mL burette with a small amount of the standardized HCl solution and then fill the burette with the HCl solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette a known volume (e.g., 25 mL) of the sodium carbonate solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the methyl purple indicator solution to the Erlenmeyer flask. The solution should turn green.

-

-

Titration:

-

Slowly add the HCl solution from the burette to the Erlenmeyer flask while constantly swirling the flask.

-

Continue the titration until the color of the solution changes from green to a distinct purple. This is the endpoint of the titration.

-

Record the final burette reading.

-

-

Boiling Step (for improved accuracy):

-

Upon reaching the initial purple endpoint, gently boil the solution for a few minutes. This expels any dissolved carbon dioxide, which can interfere with the endpoint. The solution will likely revert to a green color.

-

Cool the flask to room temperature.

-

Continue the titration dropwise with the HCl solution until a sharp and permanent purple color is obtained.

-

Record the final burette reading after the boiling step.

-

-

Calculations:

-

Calculate the volume of HCl used in the titration.

-

Use the stoichiometry of the reaction (Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂) and the known concentration of the HCl solution to calculate the moles of sodium carbonate in the sample.

-

From the moles of sodium carbonate and the initial volume of the sample solution, calculate the concentration of the sodium carbonate solution.

-

Logical Workflow for Titration

The following diagram illustrates the logical workflow for performing an acid-base titration using methyl purple indicator.

Caption: Logical workflow for a precise acid-base titration using methyl purple.

References

- 1. 1340-02-9 CAS | METHYL PURPLE | pH Indicator Solutions | Article No. 04672 [lobachemie.com]

- 2. Methyl Purple Indicator Solution, 500 mL | Hach [hach.com]

- 3. METHYL PURPLE pH Indicator grade | Lab chemicals exporter, Laboratory chemical suppliers, Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

- 4. thomassci.com [thomassci.com]

- 5. chemsupply.com.au [chemsupply.com.au]

- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

The Core Principle of Methyl Purple as a pH Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl purple is a widely utilized pH indicator in analytical chemistry, valued for its sharp and distinct color transition. Unlike many common indicators that are single chemical compounds, methyl purple is a mixed indicator. Its functionality and characteristic color changes are the result of the combined properties of its constituent dyes. This guide provides an in-depth exploration of the chemical principles governing methyl purple, its composition, and its application in laboratory settings.

Composition of Methyl Purple Indicator

Methyl purple is not a singular molecular entity. It is an aqueous or alcohol-water solution containing a mixture of two key components:

-

Methyl Red (sodium salt): An azo dye that functions as the primary pH-responsive component.

-

A Blue Dye: Typically, this is a triphenylmethane dye such as Alphazurine A (also known as C.I. Acid Blue 7). Some formulations may use other blue dyes like bromocresol green to achieve a similar effect.

The CAS number 1340-02-9 and the complex molecular formula sometimes associated with methyl purple, C67H62N8Na4O14S3, actually refer to this mixture of dyes in solution, not a single compound.[1] The perceived color of the indicator solution is a result of the subtractive color mixing of these two dyes at different pH levels.

The Underlying Chemical Principle: A Tale of Two Dyes

The effectiveness of methyl purple as a pH indicator stems from the principle of mixed indicators. By combining two indicators with overlapping pH transition ranges, a more pronounced and easily distinguishable color change can be achieved compared to using a single indicator.[2][3]

The overall color change of methyl purple is from a purple or violet color in acidic solutions to a green color in less acidic or neutral solutions. This transition occurs in the pH range of approximately 4.8 to 5.4.

The Role of Methyl Red

Methyl red is the primary acid-base indicator in the mixture. It is a weak acid that undergoes a distinct color change between pH 4.4 and 6.2.[4][5] In its acidic form (protonated), it appears red, and in its basic form (deprotonated), it is yellow.[4][5] The equilibrium for methyl red (HIn) can be represented as follows:

HIn (Red) ⇌ H⁺ + In⁻ (Yellow)

The pKa of methyl red is approximately 5.1.[4]

The Role of the Blue Dye

The blue dye in the mixture, such as Alphazurine A, is chosen to be relatively stable in color across the transition range of methyl red. It serves as a background color, effectively modifying the perceived color of the methyl red transition.

Mechanism of the Color Transition

The characteristic purple-to-green color change of methyl purple is a direct consequence of the interplay between the colors of methyl red and the blue dye as the pH of the solution changes.

-

In Acidic Solution (pH < 4.8): Methyl red is in its red protonated form. The combination of red from methyl red and the blue from the secondary dye results in a purple/violet color.

-

At the Endpoint (pH ≈ 4.8 - 5.4): As the pH increases, the equilibrium of methyl red shifts, and it begins to convert to its yellow deprotonated form. At a certain point, the concentrations of the red and yellow forms of methyl red are such that, combined with the blue dye, the solution appears grey . This sharp, colorless point provides a distinct endpoint for titrations.

-

In Alkaline Solution (pH > 5.4): Methyl red is fully in its yellow deprotonated form. The combination of yellow from methyl red and the blue from the secondary dye results in a green color.

This transition is summarized in the table below.

Quantitative Data Summary

| Indicator Component | pKa | pH Transition Range | Color in Acidic Form | Color in Basic Form |

| Methyl Red | 5.1[4] | 4.4 - 6.2[4][5] | Red | Yellow |

| Methyl Purple (Mixed) | - | 4.8 - 5.4 | Purple/Violet | Green |

Logical Pathway of Color Combination

The following diagram illustrates the logical relationship between the pH and the resulting color of the methyl purple indicator, based on the subtractive mixing of the component dye colors.

Caption: Logical flow of methyl purple color change.

Chemical Equilibrium of Methyl Red

The underlying chemical transformation responsible for the color change in the primary component, methyl red, is a protonation/deprotonation equilibrium. This alters the electronic structure of the molecule, thereby changing its light absorption properties.

Caption: Acid-base equilibrium of methyl red.

Experimental Protocol: Acid-Base Titration Using Methyl Purple Indicator

This protocol outlines the general steps for performing a volumetric acid-base titration using methyl purple as the indicator. This is particularly useful for titrations involving a strong acid and a weak base, where the equivalence point is slightly acidic.

Objective: To determine the concentration of a basic analyte by titrating with a standardized acidic titrant.

Materials:

-

Burette (50 mL)

-

Volumetric pipette (e.g., 25 mL)

-

Erlenmeyer flasks (250 mL)

-

Standardized acidic titrant (e.g., 0.1 M HCl)

-

Basic analyte solution of unknown concentration

-

Methyl purple indicator solution

-

Deionized water

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation:

-

Rinse the burette with a small amount of the acidic titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Rinse the volumetric pipette with a small amount of the basic analyte solution.

-

Using the pipette, transfer a precise volume (e.g., 25.00 mL) of the basic analyte into an Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for the color change to be easily visible.

-

-

Indicator Addition:

-

Add 2-3 drops of methyl purple indicator solution to the Erlenmeyer flask. The solution should turn green, indicating a basic pH.

-

-

Titration:

-

Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.

-

Slowly add the acidic titrant from the burette to the analyte solution while constantly swirling the flask (or with continuous stirring).

-

As the titrant is added, the green color may fade or show transient flashes of purple where the titrant enters the solution.

-

Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a sharp color change from green to grey or a faint purple that persists for at least 30 seconds. A distinct purple color indicates that the endpoint has been surpassed.

-

-

Data Recording and Analysis:

-

Record the final volume of the titrant from the burette.

-

Calculate the volume of titrant used by subtracting the initial volume from the final volume.

-

Repeat the titration at least two more times for precision. The volumes of titrant used should agree within ±0.05 mL.

-

Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acidic titrant, and M₂ and V₂ are the molarity and volume of the basic analyte.

-

Experimental Workflow

The following diagram outlines the workflow for a typical acid-base titration experiment using methyl purple.

Caption: Workflow for acid-base titration.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Purple Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a widely utilized pH indicator in analytical chemistry and biological research, valued for its distinct color transition. It is not a single chemical compound but rather a mixed indicator, typically composed of methyl red and a sulfonated triphenylmethane dye. For the purposes of this guide, and based on common laboratory preparations, we will focus on a formulation of methyl purple created by combining methyl red and bromocresol green. This guide provides detailed methodologies for the synthesis and purification of the methyl red component, followed by the preparation of the final methyl purple indicator solution.

Synthesis and Purification of Component A: Methyl Red

Methyl red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is an azo dye that functions as a pH indicator. Its synthesis is a two-step process involving the diazotization of anthranilic acid followed by a coupling reaction with N,N-dimethylaniline.[1]

Experimental Protocol: Synthesis of Methyl Red

-

Diazotization of Anthranilic Acid:

-

In a flask, dissolve a specific amount of anthranilic acid in water and concentrated hydrochloric acid with heating.

-

Cool the solution in an ice bath to approximately 3-5°C with continuous stirring.[2]

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. The addition is continued until a faint but persistent positive reaction on starch-iodide paper is observed.[2]

-

-

Azo Coupling:

-

To the cold diazonium salt solution, add N,N-dimethylaniline and continue stirring for about an hour at 5°C.[2]

-

Gradually add a solution of sodium acetate to the reaction mixture. A deep red precipitate of crude methyl red will form.[1]

-

Allow the mixture to stand in an ice bath overnight to ensure complete precipitation.[2]

-

-

Isolation of Crude Methyl Red:

-

Filter the precipitated crude methyl red using vacuum filtration.

-

Wash the solid with a 10% acetic acid solution to remove any unreacted N,N-dimethylaniline, followed by a wash with cold distilled water.[3]

-

Dry the crude product.

-

Experimental Protocol: Purification of Methyl Red

Recrystallization is a common method for purifying crude methyl red.

-

Recrystallization from Toluene:

-

Place the crude methyl red in a flask with toluene.

-

Heat the mixture to boil the toluene, allowing the methyl red to dissolve. This process can be performed using a Soxhlet extractor for efficiency.[4]

-

Any insoluble impurities can be removed by hot filtration.

-

Allow the filtrate to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of pure methyl red.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.

-

Dry the crystals to obtain pure methyl red. The expected melting point of the purified product is 181-182°C.[4]

-

Component B: Bromocresol Green

Bromocresol green (3',3",5',5"-tetrabromo-m-cresolsulfonephthalein) is a triphenylmethane dye that also serves as a pH indicator.[5] Its synthesis involves the bromination of cresol purple and is a complex process.[5] For practical laboratory purposes, high-purity bromocresol green is typically purchased from a commercial supplier.

Preparation of Methyl Purple Indicator Solution

The final methyl purple indicator is prepared by dissolving and mixing the purified methyl red and bromocresol green in ethanol.

Experimental Protocol: Preparation of the Mixed Indicator Solution

-

Preparation of Individual Solutions:

-

Methyl Red Solution (0.1% w/v): Weigh 0.1 g of purified methyl red and dissolve it in 100 mL of 95% ethanol.[6]

-

Bromocresol Green Solution (0.1% w/v): Weigh 0.1 g of bromocresol green and dissolve it in 100 mL of 95% ethanol. Some protocols suggest dissolving it in a small amount of 0.01 M NaOH before diluting with water for aqueous applications.[6] For an ethanolic indicator, direct dissolution in ethanol is common.

-

-

Mixing the Indicators:

-

Combine the 0.1% methyl red solution and the 0.1% bromocresol green solution in a specific ratio. A common formulation involves mixing equal parts of the two solutions. The exact ratio can be adjusted to achieve the desired sharpness of the color change at the endpoint.

-

Store the resulting methyl purple indicator solution in a well-sealed, light-resistant bottle.

-

Data Presentation

Quantitative Data for Methyl Red

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 269.30 g/mol |

| Melting Point | 181-182 °C[4] |

| pKa | 5.0[7] |

| pH Range | 4.2 (red) - 6.2 (yellow)[7] |

| λmax (acidic) | ~520 nm[8][9] |

| λmax (basic) | ~435 nm[8] |

| Key FT-IR Peaks (cm⁻¹) | ~1632 (C=O), ~1580 (C=C aromatic), ~1150 (C-N) |

Properties of Bromocresol Green

| Property | Value |

| Molecular Formula | C₂₁H₁₄Br₄O₅S |

| Molecular Weight | 698.01 g/mol [10] |

| pKa | 4.8[5] |

| pH Range | 3.8 (yellow) - 5.4 (blue)[6] |

| λmax (acidic) | ~423 nm[10] |

| λmax (basic) | ~617 nm |

| Isosbestic Point | ~515 nm[5] |

Visualizations

Synthesis of Methyl Red

Caption: Synthesis pathway of Methyl Red.

Experimental Workflow for Methyl Purple Indicator Preparation

Caption: Workflow for Methyl Purple preparation.

References

- 1. odinity.com [odinity.com]

- 2. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bromocresol green - Wikipedia [en.wikipedia.org]

- 6. titrations.info [titrations.info]

- 7. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Absorption [Bromocresol Green] | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl Purple Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional characteristics of Methyl Purple, a widely utilized pH indicator. The information presented herein is intended to support research, analytical, and drug development applications where precise pH measurement and control are critical.

Executive Summary

Methyl Purple is not a singular chemical entity but a mixed indicator solution formulated to provide a sharp, discernible color change over a specific pH range. Its functionality is derived from a synergistic combination of two primary components: Methyl Red and a screening dye, typically Alphazurine A (also known as C.I. Acid Blue 7). This guide will deconstruct the individual components to provide a thorough understanding of the composite indicator's properties and mechanism of action. The CAS number 1340-02-9 is often assigned to this indicator mixture.

Molecular Composition and Structure

The efficacy of Methyl Purple as a pH indicator is a direct result of the distinct properties of its constituent dyes.

Methyl Red: The Primary pH Indicator

Methyl Red is an azo dye that functions as the primary acid-base indicator in the Methyl Purple solution. In its sodium salt form, it is readily soluble in water.

-

IUPAC Name: Sodium 2-{[4-(dimethylamino)phenyl]diazenyl}benzoate

The molecular structure of Methyl Red is characterized by an azo bridge (-N=N-) connecting a dimethylaminophenyl group and a benzoic acid group.

Alphazurine A: The Screening Dye

Alphazurine A is a triphenylmethane dye that serves as a "screening" or "background" dye. Its purpose is to modify the color of the Methyl Red at different pH values to produce a more distinct and easily interpreted color transition for the user.

-

IUPAC Name: Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate[6]

Physicochemical and Indicator Properties

The quantitative properties of the individual components are summarized below.

Quantitative Data Summary

| Property | Methyl Red Sodium Salt | Alphazurine A (C.I. Acid Blue 7) |

| IUPAC Name | Sodium 2-{[4-(dimethylamino)phenyl]diazenyl}benzoate | Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate[6] |

| CAS Number | 845-10-3[4][5] | 3486-30-4[7][8] |

| Chemical Formula | C₁₅H₁₄N₃NaO₂[1][2][3] | C₃₇H₃₅N₂NaO₆S₂[6][7][8] |

| Molecular Weight | 291.28 g/mol [1][2][3] | 690.81 g/mol [7][8] |

| pKa | ~5.1[4][9] | Not typically used as a primary pH indicator |

| pH Transition Range | 4.4 - 6.2[4][9][10] | - |

| Appearance | Reddish-orange powder[1] | Bluish to maroon to dark purple powder[8] |

| Solubility in Water | Soluble[1][5] | Soluble[7] |

Mechanism of pH Indication

The color change of the Methyl Purple indicator solution is governed by the structural transformation of the Methyl Red molecule in response to changes in hydrogen ion concentration.

In acidic solutions (pH < 4.4), Methyl Red exists in its protonated form, which is red. As the pH increases, the molecule deprotonates to its yellow conjugate base form (pH > 6.2). The pKa of Methyl Red is approximately 5.1, which is the pH at which the concentrations of the acidic and basic forms are equal, resulting in an orange color.[4][9]

The color change is due to the protonation of one of the nitrogen atoms in the azo linkage.[11] This alters the electronic conjugation within the molecule, leading to a shift in the wavelength of light absorbed.

Alphazurine A provides a constant blue background color. This blue color combines with the changing colors of Methyl Red to produce the characteristic purple-to-green transition of the mixed indicator.

Experimental Protocols

Preparation of Methyl Purple Indicator Solution

A typical formulation for Methyl Purple indicator solution involves dissolving the component dyes in a suitable solvent, often a mixture of water and alcohol to ensure solubility.

Materials:

-

Methyl Red sodium salt (CAS 845-10-3)

-

Alphazurine A (C.I. Acid Blue 7, CAS 3486-30-4)

-

Ethanol, 95%

-

Deionized water

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.1% (w/v) solution of Methyl Red sodium salt in 95% ethanol. For example, dissolve 0.1 g of Methyl Red sodium salt in 100 mL of 95% ethanol.

-

Prepare a 0.1% (w/v) solution of Alphazurine A in deionized water. For example, dissolve 0.1 g of Alphazurine A in 100 mL of deionized water.

-

To prepare the final Methyl Purple indicator solution, mix the two solutions. A common ratio is to add approximately 50 mg of methylene blue (as a suitable alternative to Alphazurine A if needed) to 100 ml of a 0.1% Methyl Red solution in ethanol.[12] For a formulation with Alphazurine A, empirical testing may be required to achieve the desired sharpness of color change, starting with mixing equal volumes of the stock solutions.

-

Stir the final solution thoroughly to ensure homogeneity.

-

Store the prepared indicator in a tightly sealed, light-resistant bottle.

Use in Acid-Base Titration

Procedure:

-

Add 2-3 drops of the prepared Methyl Purple indicator solution to the analyte solution before starting the titration.

-

The solution will be purple in acidic conditions (pH below 4.8).

-

Titrate with the base. As the endpoint is approached, the color will transition through a grayish intermediate stage.

-

The endpoint is reached when the solution turns green (pH above 5.4).

Logical Relationship of Components

The final properties of the Methyl Purple indicator are a direct consequence of the interaction of its components.

Conclusion

Methyl Purple stands as a robust and reliable mixed pH indicator for applications requiring precise determination of endpoints within the acidic range of pH 4.8 to 5.4. A thorough understanding of its composition, the individual properties of Methyl Red and Alphazurine A, and their interaction is paramount for its effective utilization in research and industrial settings. The detailed protocols and data presented in this guide are intended to equip scientists and professionals with the necessary knowledge for the confident application of this essential analytical tool.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl red - Wikipedia [en.wikipedia.org]

- 5. Methyl Red sodium salt | 845-10-3 [chemicalbook.com]

- 6. Acid Blue 7 | C37H35N2NaO6S2 | CID 62498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]

- 10. Methyl Red CAS#: 493-52-7 [m.chemicalbook.com]

- 11. quora.com [quora.com]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

In-Depth Technical Guide to the Mechanism of Action of Methyl Purple Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl purple is a widely utilized mixed pH indicator valued for its sharp and distinct color transition, making it a staple in analytical chemistry, particularly in acid-base titrations. This technical guide provides a comprehensive examination of the core mechanism of action of methyl purple. It delves into the individual contributions of its constituent dyes, the principles governing its colorimetric changes, and practical applications. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate the chemical processes involved.

Introduction

Methyl purple is not a single chemical compound but a mixed indicator, most commonly composed of methyl red and a screening dye, methylene blue. This combination is designed to provide a more discernible endpoint in titrations compared to using a single indicator. The typical pH transition range for methyl purple is approximately 4.8 to 5.4, although some formulations like Tashiro's indicator have a broader range of 4.4 to 6.2. The color change is from purple or violet in acidic solutions to green in basic solutions, with a distinct grey color at the endpoint (around pH 5.2). This sharp transition from a reddish-purple to a greenish-yellow is particularly useful in applications such as the determination of alkalinity in water and the titration of ammonia in Kjeldahl analysis.

Core Mechanism of Action

The color change of methyl purple is a result of the synergistic interplay between its two components: a pH-sensitive indicator (methyl red) and a pH-insensitive screening dye (methylene blue).

The Role of Methyl Red: The pH-Sensitive Component

Methyl red is an azo dye that functions as a weak acid. Its chemical structure changes with the hydrogen ion concentration (pH) of the solution, leading to a color change. In acidic solutions (pH below 4.4), methyl red exists predominantly in its protonated, quinonoid form, which is red. As the pH increases, it deprotonates to its yellow, ionized form, which is structurally a diazo dye. The equilibrium between these two forms is the basis of its function as a pH indicator.

Solubility of methyl purple in different solvents.

An In-depth Technical Guide to the Solubility of Methyl Purple in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a widely used pH indicator in analytical chemistry and various industrial processes. Its distinct color change provides a clear visual endpoint in titrations and other pH-dependent assays. A thorough understanding of its solubility in different solvents is crucial for its effective application, particularly in the formulation of indicator solutions, in dyeing processes, and in the development of analytical methods.

This technical guide addresses the solubility of methyl purple. While publicly available quantitative data on the solubility of methyl purple in a wide range of solvents is limited, this document provides a comprehensive overview of its qualitative solubility, the factors influencing it, and detailed experimental protocols for its quantitative determination.

Qualitative Solubility of Methyl Purple

Based on available safety data sheets and chemical product information, the qualitative solubility of methyl purple in several common solvents has been compiled. It is generally described as being soluble in polar solvents.

Table 1: Qualitative Solubility of Methyl Purple

| Solvent | Qualitative Solubility |

| Water | Soluble / Easily Soluble[1][2] |

| Isopropanol | Soluble[3] |

| Methanol | Partially Soluble |

Note: "Soluble" and "Partially Soluble" are qualitative terms and do not provide specific concentration limits.

Factors Influencing the Solubility of Organic Dyes

The solubility of an organic dye like methyl purple is not an intrinsic property but is influenced by several external factors:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. Polar solutes, such as many dyes with charged or polar functional groups, tend to dissolve better in polar solvents (e.g., water, ethanol), while non-polar solutes dissolve better in non-polar solvents (e.g., hexane, toluene).

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

pH of the Solution: The solubility of pH indicators, which are weak acids or bases, is often highly dependent on the pH of the aqueous solution. Changes in pH can alter the ionization state of the dye molecule, thereby affecting its polarity and interaction with the solvent.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the dye through various effects such as "salting in" or "salting out."

Experimental Determination of Methyl Purple Solubility

Due to the scarcity of published quantitative data, experimental determination is often necessary. The following are two standard methods for determining the solubility of a solid compound like methyl purple in a given solvent.

Method 1: UV-Vis Spectrophotometry

This method is suitable for colored compounds and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Experimental Protocol:

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of methyl purple powder.

-

Dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

-

Creation of a Calibration Curve:

-

Prepare a series of at least five standard solutions of decreasing concentration by performing serial dilutions of the stock solution.[4]

-

Determine the wavelength of maximum absorbance (λmax) for methyl purple in the specific solvent by scanning the absorbance of one of the standard solutions across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.[1]

-

Plot a graph of absorbance versus concentration. This is the calibration curve. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the coefficient of determination (R²) should be calculated.[1][2] An R² value close to 1 indicates a good linear fit.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of methyl purple powder to a known volume of the solvent in a flask or beaker.

-

Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom confirms saturation.[3]

-

-

Analysis of the Saturated Solution:

-

Carefully filter the saturated solution to remove any undissolved solid. A syringe filter can be effective for this purpose.

-

Take a precise aliquot of the clear saturated filtrate and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of methyl purple in that solvent at the experimental temperature.

-

Method 2: Gravimetric Analysis

This method involves determining the mass of the solute dissolved in a known mass or volume of the solvent.[5]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess of methyl purple powder to a known volume of the solvent in a flask.

-

Agitate the mixture at a constant temperature until saturation is achieved, as indicated by the presence of undissolved solid.[6]

-

-

Separation and Measurement:

-

Carefully decant or filter a known volume of the supernatant (the clear saturated solution) into a pre-weighed, dry evaporating dish.[7]

-

Record the exact volume of the saturated solution transferred.

-

-

Evaporation of Solvent:

-

Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved methyl purple as a solid residue. An oven set to a temperature below the decomposition point of the dye can be used for drying.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

-

Calculation of Solubility:

-

Weigh the evaporating dish with the dry methyl purple residue.

-

Subtract the initial weight of the empty dish to find the mass of the dissolved methyl purple.

-

The solubility can then be expressed as grams of methyl purple per volume of solvent (e.g., g/100 mL).

-

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison.

Table 2: Experimentally Determined Solubility of Methyl Purple

| Solvent | Temperature (°C) | Method | Solubility ( g/100 mL) |

| e.g., Water | e.g., 25 | e.g., UV-Vis | |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |

| e.g., Methanol | e.g., 25 | e.g., UV-Vis | |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |

| ... | ... | ... |

Visualizations

Experimental Workflow for Solubility Determination by UV-Vis Spectrophotometry

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

Relationship Between Solvent Polarity and Dye Solubility

Caption: Expected solubility based on the principle of "like dissolves like".

References

- 1. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 2. scribd.com [scribd.com]

- 3. byjus.com [byjus.com]

- 4. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Properties of Methyl Purple: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Purple is a complex synthetic dye primarily utilized as a pH indicator in analytical chemistry. It is recognized for its distinct color transition in the moderately acidic to near-neutral pH range. Spectroscopic analysis is fundamental to understanding the physicochemical basis of this functionality and for its quality control and application in various scientific disciplines. This guide provides an in-depth overview of the known spectroscopic properties of Methyl Purple, alongside detailed experimental protocols for its characterization.

Chemical and Physical Properties

Methyl Purple is identified by the CAS Number 1340-02-9.[1][2][3][4] It is a water-soluble dye, and its primary application is as a pH indicator with a visual transition range typically cited between pH 4.8 and 5.4.[5][6] The color change observed is from violet in the acidic form to green in the basic form.[5]

Quantitative Data Summary

The table below summarizes the key quantitative data available for Methyl Purple. It is important to note that detailed spectroscopic data, such as molar absorptivity and the precise absorption maxima for both the protonated and deprotonated forms, are not extensively published. The provided UV absorption maxima are from a certificate of analysis which does not specify the pH of the measurement.

| Property | Value | Reference |

| CAS Number | 1340-02-9 | [1][2][3][4] |

| Molecular Formula | C₆₇H₆₂N₈Na₄O₁₄S₃ | [1][2][3] |

| Molecular Weight | 1391.41 g/mol | [1][2][3] |

| pH Transition Range | 4.8 - 5.4 | [5][6] |

| Color Change (Acid to Base) | Violet to Green | [5] |

| UV Absorption Maxima (λmax) | 409 nm, 618 nm | [7] |

Spectroscopic Characterization

The color change of Methyl Purple is a direct consequence of alterations in its molecular structure with varying pH, which in turn affects its electronic transitions and how it absorbs light. UV-Visible (UV-Vis) spectroscopy is the primary technique for characterizing these changes.

pH-Dependent Structural Changes and UV-Vis Spectra

The transition from the violet (acidic) to the green (basic) form involves the deprotonation of the molecule. This alters the conjugation of the chromophore, leading to a shift in the wavelength of maximum absorbance (λmax). The acidic form is expected to have a different absorption spectrum compared to the basic form. Based on the observed colors, it can be inferred that in the acidic state (violet), the dye absorbs strongly in the yellow-green region of the spectrum, while in the basic state (green), it absorbs in the red and blue-violet regions. The provided λmax values of 409 nm (violet) and 618 nm (orange-red) likely correspond to the absorption peaks of one of the forms, or a mixture.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl purple | C67H62N8Na4O14S3 | CID 22836353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. Methyl Purple in H2O | 1340-02-9 [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Certificate of Analysis [alphachemika.co]

Methyl Purple: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Methyl Purple, a crucial pH indicator for laboratory and industrial applications. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, experimental protocols, and applications, presenting a valuable resource for scientific endeavors.

Chemical and Physical Properties

Methyl Purple is a complex organic dye recognized for its distinct color change, which is vital for accurate pH measurements in various scientific contexts.[1] Its primary application is as a pH indicator, particularly in alkalinity titrations.[2][3]

Chemical Identification and Data

A summary of the key chemical identifiers and properties of Methyl Purple is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 1340-02-9 | [2][3][4][5] |

| Molecular Formula | C₆₇H₆₂N₈Na₄O₁₄S₃ | [2][3][4] |

| Molecular Weight | 1391.41 g/mol | [4][5] |

| Synonyms | Methyl Purple indicator solution | [4][5] |

| PubChem ID | 16211796 | [4] |

Physical and Chemical Properties

The physical and chemical characteristics of Methyl Purple are outlined in the following table, offering a glance at its behavior under different conditions.

| Property | Value | Reference |

| Appearance | Green or very dark green liquid | [4] |

| Density | 1.001 g/mL at 25 °C | [4] |

| Melting Point | 0 °C | [4] |

| Boiling Point | 100 °C | |

| pH Range | 4.8 - 5.4 | [3][6] |

| Color Change | Purple (pH 4.8) to Green (pH 5.4) | [6] |

Experimental Protocols

Methyl Purple is predominantly used as an indicator in acid-base titrations, especially for determining the alkalinity of water samples.[3] Below are detailed protocols for its preparation and application in a typical alkalinity titration.

Preparation of Methyl Purple Indicator Solution

A standard 0.1% w/v indicator solution can be prepared for laboratory use.

Materials:

-

Methyl Purple powder

-

Deionized water

Procedure:

-

Weigh 0.1 g of Methyl Purple powder.

-

Dissolve the powder in 100 mL of deionized water.

-

Stir the solution until the powder is completely dissolved.

-

Store the solution in a labeled, airtight container, away from direct light.

Alkalinity Titration Protocol

This protocol outlines the steps for determining the total alkalinity of a water sample using Methyl Purple as an indicator.

Materials:

-

Water sample

-

Standardized sulfuric acid (H₂SO₄) solution (e.g., 0.02 N)

-

Methyl Purple indicator solution

-

Burette (50 mL)

-

Erlenmeyer flask (250 mL)

-

Graduated cylinder (100 mL)

-

Pipette

Procedure:

-

Measure 100 mL of the water sample using a graduated cylinder and transfer it to a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of Methyl Purple indicator solution to the water sample. The solution should turn green if alkalinity is present. If it turns purple, the "M" alkalinity is zero.[6]

-

Fill a burette with the standardized sulfuric acid solution and record the initial volume.

-

Titrate the water sample with the sulfuric acid, swirling the flask continuously.

-

The endpoint is reached when the color of the solution changes from green to a distinct purple.[4] A gray tint may appear just before the endpoint.

-

Record the final volume of the sulfuric acid used.

-

Calculate the total alkalinity based on the volume of titrant used.

Applications

Beyond its primary role in titrations for water quality analysis in various sectors like aquaculture and industrial wastewater management, Methyl Purple also finds utility in other areas.[1][3]

-

Textile Industry: It is employed as a dye for fabrics.[1]

-

Biological Research: In microbiology, it can be used to assess the metabolic activity of microorganisms.[1]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for an alkalinity titration using Methyl Purple.

Caption: Workflow for Alkalinity Titration.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Methyl Purple Indicator Solution for Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a widely utilized pH indicator in analytical chemistry, particularly for alkalinity titrations. Its sharp and distinct color change provides a clear endpoint determination. While commercially available, the preparation of a methyl purple indicator solution in the laboratory is a straightforward process. These application notes provide detailed protocols for the preparation of a mixed indicator solution that functions equivalently to commercial methyl purple, offering a reliable and cost-effective alternative.

The most common formulation for a "methyl purple" type indicator is a mixed indicator composed of methyl red and a screening dye, typically methylene blue. The addition of the blue dye provides a sharper color transition, changing from violet in acidic solution to green in alkaline solution, with a grey endpoint at approximately pH 5.4. This makes it particularly suitable for the titration of carbonates and bicarbonates. An alternative mixed indicator using bromocresol green and methyl red is also presented.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended mixed indicator solutions.

| Property | Methyl Red & Methylene Blue Mixed Indicator | Bromocresol Green & Methyl Red Mixed Indicator |

| pH Transition Range | 4.2 - 6.2 | 4.5 - 5.2 |

| Color in Acidic Solution | Reddish-Violet | Wine-Red |

| Color at Endpoint (pH ~5.4) | Grey | Greyish-Pink |

| Color in Alkaline Solution | Green | Green |

| Methyl Red Concentration | 0.1% (w/v) | 0.1% (w/v) in stock solution |

| Methylene Blue Concentration | 0.05% (w/v) | N/A |

| Bromocresol Green Concentration | N/A | 0.1% (w/v) in stock solution |

| Solvent | 95% Ethanol | 95% Ethanol |

Experimental Protocols

Protocol 1: Preparation of Methyl Red and Methylene Blue Mixed Indicator Solution

This is the most common formulation that provides a sharp color change and is often referred to as a methyl purple equivalent.

Materials:

-

Methyl red (C₁₅H₁₅N₃O₂)

-

Methylene blue (C₁₆H₁₈ClN₃S)

-

Ethanol (C₂H₅OH), 95%

-

Distilled or deionized water

-

Analytical balance

-

100 mL volumetric flask

-

Beakers

-

Glass stirring rod

-

Storage bottle (amber glass recommended)

Procedure:

-

Weighing the Dyes:

-

Accurately weigh 0.1 g of methyl red powder and transfer it to a clean, dry beaker.

-

Accurately weigh 0.05 g of methylene blue powder and add it to the same beaker containing the methyl red.

-

-

Dissolving the Dyes:

-

Add approximately 50 mL of 95% ethanol to the beaker.

-

Stir the mixture with a glass stirring rod until both dyes are completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid boiling.

-

-

Final Volume Adjustment:

-

Carefully transfer the dissolved indicator solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of 95% ethanol and add the rinsings to the volumetric flask to ensure a complete transfer of the dyes.

-

Add 95% ethanol to the volumetric flask until the solution reaches the 100 mL mark.

-

-

Mixing and Storage:

-

Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the final indicator solution to a clearly labeled amber glass storage bottle.

-

Store the solution at room temperature, protected from light.

-

Protocol 2: Preparation of Bromocresol Green and Methyl Red Mixed Indicator Solution

This alternative mixed indicator also provides a distinct color change and is suitable for alkalinity titrations.

Materials:

-

Bromocresol green, sodium salt (C₂₁H₁₃Br₄NaO₅S)

-

Methyl red, sodium salt (C₁₅H₁₄N₃NaO₂)

-

95% Ethanol (C₂H₅OH)

-

Distilled or deionized water

-

Two 100 mL volumetric flasks

-

Analytical balance

-

Beakers

-

Glass stirring rod

-

Storage bottle

Procedure:

-

Prepare Stock Solution A (0.1% Bromocresol Green):

-

Weigh 0.1 g of bromocresol green sodium salt and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol and swirl to dissolve.

-

Once dissolved, dilute to the 100 mL mark with 95% ethanol. Stopper and mix well.

-

-

Prepare Stock Solution B (0.1% Methyl Red):

-

Weigh 0.1 g of methyl red sodium salt and transfer it to a separate 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol and swirl to dissolve.

-

Once dissolved, dilute to the 100 mL mark with 95% ethanol. Stopper and mix well.

-

-

Prepare the Mixed Indicator:

-

In a separate container, mix equal volumes of Stock Solution A and Stock Solution B. For example, mix 50 mL of each to obtain 100 mL of the mixed indicator.

-

-

Storage:

-

Transfer the final mixed indicator solution to a clearly labeled storage bottle.

-

Store at room temperature.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the preparation of the mixed indicator solutions.

Caption: Workflow for preparing Methyl Red & Methylene Blue indicator.

Caption: Workflow for preparing Bromocresol Green & Methyl Red indicator.

Application Notes: The Use of Methyl Purple in Weak Acid-Strong Base Titrations

Abstract

This document provides a detailed analysis of the suitability of methyl purple as a pH indicator for weak acid-strong base titrations. It includes a discussion of the principles of acid-base titrations, the properties of methyl purple, and experimental protocols. Quantitative data for the titration of acetic acid with sodium hydroxide are presented to illustrate why methyl purple is not an appropriate indicator for this type of analysis.

Introduction

Acid-base titrations are a fundamental analytical technique used to determine the concentration of an unknown acidic or basic solution. The choice of a suitable pH indicator is critical for the accurate determination of the equivalence point, where the moles of the titrant are stoichiometrically equal to the moles of the analyte. For a weak acid-strong base titration, the equivalence point occurs at a pH greater than 7 due to the formation of the conjugate base of the weak acid.

Methyl purple is a pH indicator with a transition range in the acidic region of the pH scale. This document will explore the application of methyl purple in the context of weak acid-strong base titrations and provide clear protocols for its use and for the titration procedure itself.

Principles

The pH at the equivalence point of a titration is a key factor in selecting an appropriate indicator. An ideal indicator should have a pH range that brackets the pH of the equivalence point of the reaction.

In the titration of a weak acid (HA) with a strong base (BOH), the net ionic equation is:

HA + OH⁻ → A⁻ + H₂O

At the equivalence point, the weak acid has been completely converted to its conjugate base (A⁻), which then hydrolyzes water to produce hydroxide ions, resulting in a basic solution:

A⁻ + H₂O ⇌ HA + OH⁻

Therefore, the pH at the equivalence point of a weak acid-strong base titration is always greater than 7.

Data Presentation

The following tables summarize the key quantitative data for the titration of a typical weak acid, acetic acid, with a strong base, sodium hydroxide, and the properties of methyl purple.

Table 1: Properties of Acetic Acid and its Titration with Sodium Hydroxide

| Parameter | Value | Reference |

| pKa of Acetic Acid | 4.76 | [1][2][3] |

| Equivalence Point pH (0.1 M Acetic Acid with 0.1 M NaOH) | ~8.72 |

Table 2: Properties of Methyl Purple Indicator

| Parameter | Value | Reference |

| pH Range | 4.8 - 5.4 | [2][4] |

| Color in Acidic Solution (pH < 4.8) | Purple | [2][4] |

| Color in Basic Solution (pH > 5.4) | Green | [2][4] |

Analysis of Suitability

Based on the data presented, methyl purple is not a suitable indicator for weak acid-strong base titrations. The pH range of methyl purple (4.8 - 5.4) does not overlap with the basic pH at the equivalence point of a typical weak acid-strong base titration (e.g., ~8.72 for acetic acid and NaOH). The color change of methyl purple would occur long before the equivalence point is reached, leading to a significant underestimation of the concentration of the weak acid.

Experimental Protocols

Preparation of Methyl Purple Indicator Solution (General Protocol)

Materials:

-

Methyl purple indicator powder

-

Deionized water

-

100 mL volumetric flask

-

Weighing paper

-

Spatula

-

Funnel

Procedure:

-

Weigh out approximately 0.1 g of methyl purple powder onto a piece of weighing paper.

-

Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

-

Rinse the weighing paper and funnel with a small amount of deionized water to ensure all the powder is transferred into the flask.

-

Add deionized water to the flask until it is about half full.

-

Swirl the flask to dissolve the powder completely.

-

Once the powder is dissolved, add deionized water up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the indicator solution in a labeled, sealed bottle away from direct sunlight.

Protocol for Weak Acid-Strong Base Titration (Acetic Acid with NaOH)

Materials:

-

0.1 M Acetic Acid (analyte)

-

0.1 M Sodium Hydroxide (titrant), standardized

-

Phenolphthalein indicator (a suitable indicator for this titration)

-

50 mL burette

-

25 mL pipette

-

250 mL Erlenmeyer flask

-

Burette clamp and stand

-

White tile or paper

-

Deionized water

Procedure:

-

Rinse the 50 mL burette with a small amount of the 0.1 M NaOH solution and then fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Using a 25 mL pipette, transfer 25.00 mL of the 0.1 M acetic acid solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the acetic acid solution in the Erlenmeyer flask.

-

Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

-

Slowly add the NaOH solution from the burette to the acetic acid solution while constantly swirling the flask.

-

Continue adding the NaOH drop by drop as the endpoint is approached. The endpoint is reached when the solution turns a faint, permanent pink color.

-

Record the final burette reading. The volume of NaOH used is the difference between the final and initial burette readings.

-

Repeat the titration at least two more times to obtain concordant results.

Visualizations

Caption: Logical relationship for the unsuitability of methyl purple.

Caption: Experimental workflow for a weak acid-strong base titration.

References

Application Notes and Protocols for Methyl Purple Indicator in Kjeldahl Nitrogen Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl Purple indicator in the Kjeldahl method for accurate nitrogen determination. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction to Kjeldahl Nitrogen Determination and the Role of Methyl Purple

The Kjeldahl method is a classical and widely used technique for the quantitative determination of nitrogen in organic and inorganic substances.[1] It is a cornerstone of analytical chemistry, particularly in the food and beverage, environmental, and pharmaceutical industries for protein content analysis.[2][3][4] The method involves three primary stages: digestion, distillation, and titration.[5][6]

-

Digestion: The sample is heated with concentrated sulfuric acid, often with a catalyst, to convert the organic nitrogen into ammonium sulfate.[2][5]

-

Distillation: The digested sample is made alkaline with a strong base (e.g., sodium hydroxide), which liberates the nitrogen as ammonia gas. This ammonia is then distilled and captured in a receiving solution.[2][5]

-

Titration: The amount of captured ammonia is quantified by titration with a standard acid solution.

When using a boric acid receiving solution (the direct titration method), the ammonia forms an ammonium-borate complex.[6] The amount of ammonia is then determined by titrating this complex with a standard strong acid. The choice of indicator for this titration is critical for accurately identifying the endpoint.

Methyl Purple is an excellent indicator for this application. It is typically a mixed indicator, often composed of methyl red and a screening dye such as methylene blue, which provides a sharp and distinct color change at the equivalence point of the titration.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of Methyl Purple indicator in Kjeldahl nitrogen determination.

Table 1: Properties of Methyl Purple Indicator

| Property | Value | Reference |

| pH Range | 4.8 - 5.4 | [9] |

| Color in Acid | Purple/Violet | [9] |

| Color at Endpoint | Grey/Colorless | - |

| Color in Base | Green | [9] |

| Typical Composition | 0.07% Methyl Red, 0.03% Proprietary Dye, 99.9% Water | [7] |

Table 2: Recommended Reagent Concentrations and Volumes

| Reagent | Concentration/Volume | Application |

| Boric Acid (Receiving Solution) | 2% or 4% (w/v) | To capture distilled ammonia.[3] |

| Standard Acid Titrant (HCl or H₂SO₄) | 0.01 M to 0.1 M | For titration of the ammonium-borate complex. |

| Methyl Purple Indicator | 2-3 drops per 50 mL of receiving solution | To visualize the titration endpoint. |

| Sodium Hydroxide (for Distillation) | 35-40% (w/v) | To make the digest alkaline and release ammonia.[3] |

| Sulfuric Acid (for Digestion) | Concentrated (95-98%) | To digest the sample. |

| Catalyst (e.g., K₂SO₄ and CuSO₄) | Varies by method | To increase the boiling point and speed up digestion. |

Experimental Protocols

Preparation of Methyl Purple Indicator Solution

Methyl Purple is commercially available, but a functionally equivalent mixed indicator can be prepared as follows. This formulation provides a sharp color transition suitable for Kjeldahl titrations with boric acid.

Reagents:

-

Methyl Red

-

Methylene Blue

-

Ethanol (95%)

Procedure:

-

Prepare a 0.1% (w/v) solution of methyl red in 95% ethanol (dissolve 0.1 g of methyl red in 100 mL of ethanol).

-

Prepare a 0.1% (w/v) solution of methylene blue in 95% ethanol (dissolve 0.1 g of methylene blue in 100 mL of ethanol).

-

Mix one part of the methyl red solution with one part of the methylene blue solution.

-

Store the resulting mixed indicator solution in a tightly sealed, dark glass bottle.

Kjeldahl Nitrogen Determination Protocol

This protocol outlines the complete Kjeldahl procedure using a boric acid receiving solution and Methyl Purple indicator.

1. Digestion Stage:

-

Accurately weigh a sample containing an appropriate amount of nitrogen (typically 0.5 - 1.0 g) and place it in a Kjeldahl digestion tube.

-

Add approximately 10-15 mL of concentrated sulfuric acid and a catalyst tablet (e.g., a mixture of potassium sulfate and copper sulfate).

-

Place the tube in a digestion block and heat to approximately 420°C.

-

Continue heating until the solution becomes clear and then for an additional 30-60 minutes to ensure complete digestion.[3]

-

Allow the digestion tube to cool to room temperature.

-

Carefully dilute the digest with approximately 50-75 mL of deionized water.

2. Distillation Stage:

-

Prepare the receiving flask by adding 50 mL of 4% boric acid solution and 2-3 drops of Methyl Purple indicator.

-

Ensure the tip of the condenser outlet is submerged below the surface of the boric acid solution in the receiving flask.

-

Place the digestion tube into the distillation unit.

-

Carefully add an excess of 35-40% sodium hydroxide solution (typically 50-75 mL) to the digestion tube to make the solution strongly alkaline.

-

Commence steam distillation immediately and continue until at least 150 mL of distillate has been collected in the receiving flask. The color of the receiving solution will change from purple to green as ammonia is captured.

3. Titration Stage:

-

Remove the receiving flask from the distillation apparatus, ensuring to rinse the condenser tip with deionized water, collecting the rinsate in the flask.

-

Titrate the green-colored solution with a standardized solution of hydrochloric acid or sulfuric acid (e.g., 0.1 M) until the endpoint is reached.

-

The endpoint is indicated by a sharp color change from green to a persistent grey or purple color.

-

Record the volume of the standard acid used.

-

Perform a blank determination by following the same procedure without a sample.

4. Calculation of Nitrogen Content:

The percentage of nitrogen in the sample can be calculated using the following formula:

% Nitrogen = [(V_s - V_b) × M × 14.007] / (W × 10)

Where:

-

V_s = Volume of standard acid used for the sample (mL)

-

V_b = Volume of standard acid used for the blank (mL)

-

M = Molarity of the standard acid (mol/L)

-

14.007 = Atomic weight of nitrogen ( g/mol )

-

W = Weight of the sample (g)

To calculate the protein content, the percentage of nitrogen is multiplied by a conversion factor, which varies depending on the sample matrix (e.g., 6.25 for many food products).

Visualizations

Experimental Workflow for Kjeldahl Nitrogen Determination

Caption: Workflow of the Kjeldahl method.

Titration Principle with Methyl Purple Indicator

Caption: Titration chemistry and color change.

References

- 1. horizontal.ecn.nl [horizontal.ecn.nl]

- 2. aaa-co.net [aaa-co.net]

- 3. researchgate.net [researchgate.net]

- 4. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]

- 5. Tashiro's indicator - Wikipedia [en.wikipedia.org]

- 6. isabelpividori.net [isabelpividori.net]

- 7. thomassci.com [thomassci.com]

- 8. sarthaks.com [sarthaks.com]

- 9. Methyl Purple in H2O | 1340-02-9 [sigmaaldrich.com]

Application Note: Protocol for Alkalinity Titration Using Methyl Purple

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkalinity is a critical water quality parameter that measures the capacity of a solution to neutralize acids. It is primarily attributed to the presence of carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and hydroxide (OH⁻) ions. This protocol details the titrimetric determination of two key alkalinity measures: phenolphthalein alkalinity (P-alkalinity) and total alkalinity (M-alkalinity), using phenolphthalein and methyl purple indicators, respectively. Methyl purple is often preferred over methyl orange for the total alkalinity endpoint due to its sharper and more easily identifiable color change.[1] The endpoint for total alkalinity with methyl purple is the change from green to a distinct purple.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the alkalinity titration protocol.

| Parameter | Specification | Notes |

| Sample Volume | 50 mL - 100 mL | A 50 mL sample is common for many standard procedures.[1][2][3][4] |

| Titrant | Standardized Sulfuric Acid (H₂SO₄) | 0.02 N (N/50) is a frequently used concentration.[1] |

| P-Alkalinity Indicator | Phenolphthalein Solution | Add 3-5 drops.[1][2][4] |

| M-Alkalinity Indicator | Methyl Purple Indicator Solution | Add 3-4 drops.[2][4] |

| P-Alkalinity Endpoint | Disappearance of pink/red color | Corresponds to a pH of approximately 8.3.[1][2] |

| M-Alkalinity Endpoint | Color change from green to purple | A gray intermediate color may appear just before the endpoint.[1] Corresponds to a pH of approximately 4.5.[5][6] |

Experimental Protocol

This protocol outlines the step-by-step methodology for determining P-alkalinity and M-alkalinity.

3.1. Required Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

Standardized Sulfuric Acid (H₂SO₄), 0.02 N

-

Phenolphthalein Indicator Solution

-

Methyl Purple Indicator Solution

-

Deionized (DI) water for cleaning

-

3.2. Titration Procedure

The procedure is a two-step titration performed on a single sample. The first part determines P-alkalinity, and the second continues from the first endpoint to determine total M-alkalinity.

Part A: P-Alkalinity Determination

-

Sample Preparation: Measure 50 mL of the water sample using a graduated cylinder and transfer it to a clean 250 mL Erlenmeyer flask or casserole.[2][4]

-

Add P-Indicator: Add 3-4 drops of phenolphthalein indicator solution to the sample and stir.[2]

-

Observe Color:

-

Titration to P-Endpoint: Fill the burette with 0.02 N sulfuric acid, ensuring no air bubbles are in the tip. Record the initial burette volume. Titrate the sample with the acid, adding it dropwise while constantly stirring, until the pink color completely disappears.[1][2]

-

Record Volume: Record the final burette reading. The volume of titrant added is the value 'P' for the P-alkalinity calculation. Do not refill the burette.

Part B: M-Alkalinity (Total Alkalinity) Determination

-

Add M-Indicator: To the same sample from Part A, add 3-4 drops of methyl purple indicator solution and stir.[2][4]

-

Observe Color:

-

Titration to M-Endpoint: Continue titrating with the 0.02 N sulfuric acid from the burette, adding it slowly while stirring, until the green color changes to a distinct purple.[2] A gray color may appear just before the endpoint, indicating its approach.

-

Record Total Volume: Record the final burette reading. The total volume of titrant used from the very beginning of the titration (including the volume for the P-alkalinity) is the value 'M' for the M-alkalinity calculation.[1]

3.3. Calculation of Alkalinity

Alkalinity is typically expressed as milligrams per liter (mg/L) of calcium carbonate (CaCO₃).

The general formula for calculating alkalinity is: Alkalinity (as mg/L CaCO₃) = (A x N x 50,000) / Sample Volume (mL)

Where:

-

A = Volume of acid titrant used (mL) for the specific alkalinity (P or M).

-

N = Normality of the acid titrant (e.g., 0.02 N).

-

50,000 = A conversion factor (equivalent weight of CaCO₃ (50 g/eq) x 1000 mg/g).

Calculations for a 50 mL sample using 0.02 N H₂SO₄:

-

P-Alkalinity (mg/L as CaCO₃) = P (mL) x 20 [2]

Workflow Visualization

The following diagram illustrates the logical flow of the alkalinity titration procedure.

Caption: Workflow for P and M Alkalinity Titration.

References

Applications of Methyl Purple in Environmental Water Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl purple is a versatile pH indicator that finds a primary and critical role in environmental water testing, specifically in the determination of total alkalinity. Its distinct color change provides a clear and reliable endpoint in titration procedures, making it a valuable tool for assessing the buffering capacity of water samples. This document provides detailed application notes and experimental protocols for the use of methyl purple in environmental water analysis.

Principle of Alkalinity Determination

Alkalinity in water is a measure of its capacity to neutralize acids. This capacity is primarily due to the presence of bicarbonate (HCO₃⁻), carbonate (CO₃²⁻), and hydroxide (OH⁻) ions. The determination of alkalinity is crucial in various fields, including environmental monitoring, water treatment, and aquaculture, as it influences water quality and its suitability for different uses.

The titration method using a strong acid, such as sulfuric acid (H₂SO₄), and a pH indicator is the standard procedure for determining alkalinity. Methyl purple is employed as the indicator for total alkalinity, which is a measure of all titratable bases in the sample. The endpoint of the titration is observed when all the bicarbonate ions have been neutralized.

Key Characteristics of Methyl Purple Indicator

| Property | Value | Reference |

| pH Range | 4.8 - 5.4 | [1] |

| Color in Alkaline/Neutral Solution | Green | [2] |

| Color in Acidic Solution | Purple | [2] |

| Endpoint Color Change | Green to Gray to Purple | [2][3] |

Experimental Protocols

Preparation of Methyl Purple Indicator Solution

Materials:

-

Methyl purple indicator powder

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-